molecular formula C12H10N2O4 B413535 Benzo[1,3]dioxole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide CAS No. 330978-53-5

Benzo[1,3]dioxole-5-carboxylic acid (5-methyl-isoxazol-3-yl)-amide

Cat. No.: B413535
CAS No.: 330978-53-5
M. Wt: 246.22g/mol
InChI Key: OXODSZPOYQHMPS-UHFFFAOYSA-N
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Description

“N-(5-Methyl-3-isoxazolyl)acetamide” is a compound with the molecular formula C6H8N2O2 . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “N-(5-Methyl-3-isoxazolyl)acetamide” is represented by the formula C6H8N2O2 . For a more specific compound, “3-METHYL-N-(5-METHYL-3-ISOXAZOLYL)BENZAMIDE”, the molecular formula is C12H12N2O2 .

Scientific Research Applications

Anti-Inflammatory Agents

A significant application of N-(5-methyl-3-isoxazolyl)-1,3-benzodioxole-5-carboxamide, specifically in its form as Isoxicam, is in anti-inflammatory treatments. Isoxicam, a potent nonsteroidal anti-inflammatory agent, showed remarkable efficacy in the carrageenin-induced rat paw edema (CIRPE) assay and adjuvant-induced polyarthritis (AIP) assay, being three times as potent as phenylbutazone in these assays. This compound underwent phase III clinical trials as an antiarthritic drug (Zinnes et al., 1982).

Electrosynthesis of Metal Complexes

Research has also focused on the electrosynthesis of metal complexes involving Isoxicam. A study achieved the direct electrosynthesis of Cu, Cd, and Zn complexes of Isoxicam in nonaqueous media. This process involved the electrochemical dissolution of metallic anodes in an acetonitrile solution of Isoxicam, providing a novel approach to synthesizing metal-drug complexes (Méndez-Rojas et al., 1999).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the molecule of 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide, a compound structurally similar to Isoxicam, was analyzed, revealing the planarity of its isoxazole and benzene rings and the presence of significant intramolecular hydrogen bonding. Such structural analyses are vital for understanding the chemical behavior and potential applications of these compounds (Rodier et al., 1993).

Synthesis of Derivatives

There's ongoing research in the synthesis of various derivatives of Isoxicam and related compounds. These efforts are directed towards exploring their potential in diverse applications, including as antimicrobial agents, in metal complex formation, and for their unique structural properties. For instance, the synthesis of isoxazole-containing sulfonamides demonstrated potent inhibition of human carbonic anhydrase, which is significant for medical applications (Altug et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, Sulfamethoxazole, indicates that it is harmful if swallowed and suspected of damaging fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-7-4-11(14-18-7)13-12(15)8-2-3-9-10(5-8)17-6-16-9/h2-5H,6H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXODSZPOYQHMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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